(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate
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Description
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions and careful identification of the resulting regioisomers. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester is described as regiospecific, with the structure confirmed by single-crystal X-ray analysis due to the difficulty of identifying regioisomers using spectroscopic techniques alone . This suggests that the synthesis of the compound may also require careful analysis to ensure the correct isomer is obtained.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of chlorophenyl groups and the potential for hydrogen bonding, as seen in the crystal structure of the propionic acid derivative, which forms a hydrogen-bonded dimer . This indicates that the compound of interest may also exhibit specific conformational properties and the ability to engage in hydrogen bonding, depending on the functional groups present.
Chemical Reactions Analysis
The related compounds undergo a variety of chemical reactions, including esterification and the formation of Schiff bases . These reactions are typically confirmed by spectral techniques such as FTIR, 1H NMR, and mass spectrometry. The compound of interest, with its ester group, may similarly be involved in reactions that can be monitored and confirmed using these analytical methods.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds exhibit properties such as the ability to form crystalline structures with specific packing interactions . Additionally, the antimicrobial activity of some related compounds has been evaluated, showing moderate activity against bacterial and fungal strains . This suggests that the compound of interest may also possess biological activity, which could be explored in further studies.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO4/c19-13-7-5-12(6-8-13)17-9-14(21-25-17)10-24-18(22)11-23-16-4-2-1-3-15(16)20/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQDQWXMABVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate |
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